Beta-Fluorine Gauche Effect and Conformational Preference
DFT computational studies on beta-fluoroethylamine scaffolds demonstrate that the fluorine gauche effect stabilizes a specific rotamer in which the C-F bond is gauche to the C-N bond, with the fluorine gauche conformer favored by approximately 2.5–3.5 kcal/mol over the anti conformer [1]. For 1-(4-chloro-2-methylphenyl)-2-fluoroethan-1-amine (CAS 1824621-25-1), this gauche effect is absent in the non-fluorinated comparator 1-(4-chloro-2-methylphenyl)ethanamine (CAS 138228-12-3), which lacks the C-F bond and thus has a different conformational energy landscape and amine presentation geometry . The conformational restriction imposed by the fluorine atom directly influences the spatial orientation of the primary amine, a critical determinant for receptor-ligand recognition in sigma receptor and GPCR binding pockets [2].
| Evidence Dimension | Conformational preference of the aminoethyl side chain (gauche vs. anti energy difference) |
|---|---|
| Target Compound Data | Fluorine gauche conformer stabilized by ~2.5–3.5 kcal/mol (class-level DFT data for beta-fluoroethylamines) |
| Comparator Or Baseline | 1-(4-Chloro-2-methylphenyl)ethanamine (CAS 138228-12-3): no fluorine gauche effect; conformational energy landscape differs fundamentally |
| Quantified Difference | Gauche stabilization energy of ~2.5–3.5 kcal/mol unique to fluorinated analog (class-level inference) |
| Conditions | DFT computational modeling; explicit solvation not applied; gas-phase energy differences (B3LYP-D3/aug-cc-pVTZ level) |
Why This Matters
The distinct conformational preference directly impacts the pharmacophoric presentation of the amine to biological targets, making this compound non-interchangeable with its non-fluorinated analog for SAR studies targeting sigma receptors or monoaminergic GPCRs.
- [1] Briggs, C. R., et al. A DFT study on the origin of the fluorine gauche effect in substituted fluoroethanes. J. Org. Chem. 2016. View Source
- [2] Collina, S., et al. Design, synthesis, and SAR analysis of novel selective sigma1 ligands. Bioorg. Med. Chem. 2007, 15, 771–783. View Source
